![molecular formula C16H15ClN4 B12271835 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12271835.png)
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Ce composé présente une structure de base quinoléine, qui est un système aromatique bicyclique constitué d'un cycle benzénique fusionné à un cycle pyridine. La présence des parties azétidine et pyrazole ajoute à sa diversité chimique et à son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'un dérivé de quinoléine avec un dérivé de pyrazole, suivie d'une cyclisation pour former le cycle azétidine. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants comme le tétrahydrofurane et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante. Les mesures de sécurité et les considérations environnementales sont également cruciales dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir la voie réactionnelle souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction pourrait produire des dérivés de dihydroquinoléine.
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Il est exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique et de son activité biologique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et déclenchant une cascade d'événements biochimiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la quinoléine : Ces composés partagent la structure de base quinoléine mais diffèrent par leurs substituants.
Dérivés du pyrazole : Ces composés contiennent le cycle pyrazole et présentent des propriétés chimiques similaires.
Unicité
Ce qui distingue 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline, c'est la combinaison des parties quinoléine, pyrazole et azétidine. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles .
Propriétés
Formule moléculaire |
C16H15ClN4 |
|---|---|
Poids moléculaire |
298.77 g/mol |
Nom IUPAC |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H15ClN4/c17-14-7-18-21(11-14)10-12-8-20(9-12)16-6-5-13-3-1-2-4-15(13)19-16/h1-7,11-12H,8-10H2 |
Clé InChI |
AUHDKYLWNVMBEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC3=CC=CC=C3C=C2)CN4C=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


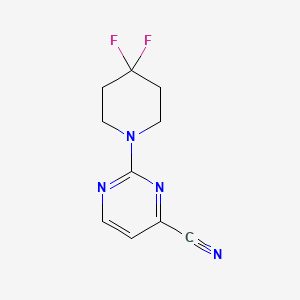
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)

![[(2,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12271768.png)
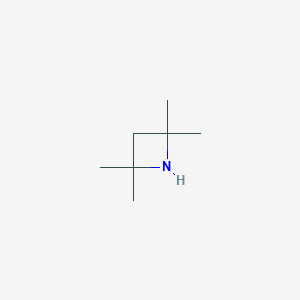
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B12271772.png)
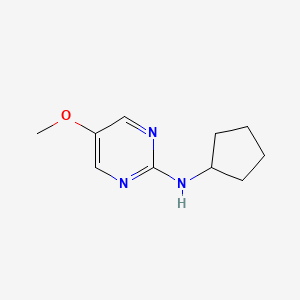
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine](/img/structure/B12271777.png)
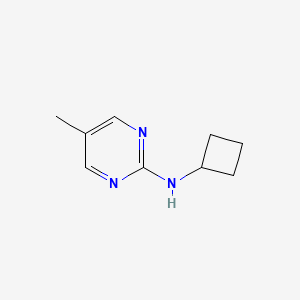
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12271790.png)
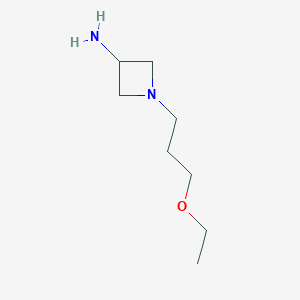
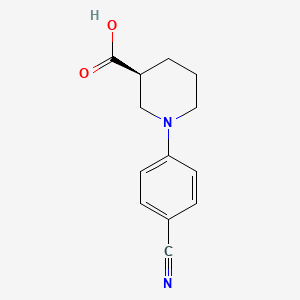
![N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12271817.png)
![2-Cyclopropyl-4-methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12271821.png)
